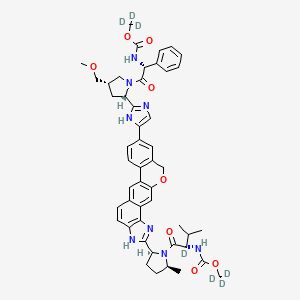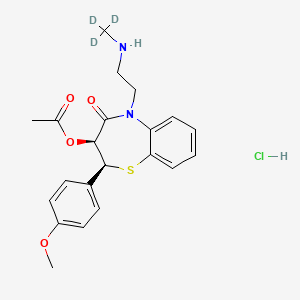
N-Desmethyl Diltiazem-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl Diltiazem-d3 Hydrochloride is a metabolite of Diltiazem, an antianginal and antihypertensive pharmaceutical. This compound is often used in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Diltiazem-d3 Hydrochloride involves the demethylation of Diltiazem. This process typically employs cytochrome P450 (CYP) isoforms such as CYP3A4, CYP3A5, and CYP3A7 . The reaction conditions often include the use of specific solvents and controlled temperatures to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s consistency and purity. Techniques such as liquid chromatography coupled with mass spectrometry (LCMS/MS) are used for quantification and validation .
化学反応の分析
Types of Reactions: N-Desmethyl Diltiazem-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve solvents like acetonitrile and catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
N-Desmethyl Diltiazem-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Diltiazem and its metabolites.
Biology: Employed in studies involving calcium channel regulation and intracellular calcium release.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and bioavailability of Diltiazem.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用機序
N-Desmethyl Diltiazem-d3 Hydrochloride exerts its effects by inhibiting calcium influx into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to decreased vascular resistance, increased cardiac output, and a slight decrease or no change in heart rate . The compound primarily targets calcium channels, affecting pathways involved in cardiovascular regulation.
類似化合物との比較
Diltiazem: The parent compound, used as an antianginal and antihypertensive agent.
Desacetyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological properties.
O-Desmethyl Diltiazem: Formed through O-demethylation of Diltiazem by CYP2D6.
Uniqueness: N-Desmethyl Diltiazem-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. This labeling allows for precise tracking and quantification in various biological matrices, providing insights into the metabolism and bioavailability of Diltiazem .
特性
分子式 |
C21H25ClN2O4S |
|---|---|
分子量 |
440.0 g/mol |
IUPAC名 |
[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[2-(trideuteriomethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1/i2D3; |
InChIキー |
GIYQYIVUHPJUHS-RSHVOGJVSA-N |
異性体SMILES |
[2H]C([2H])([2H])NCCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl |
正規SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



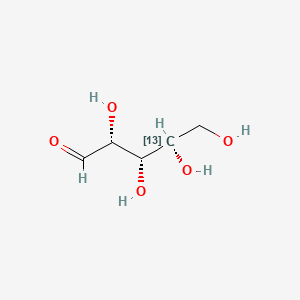

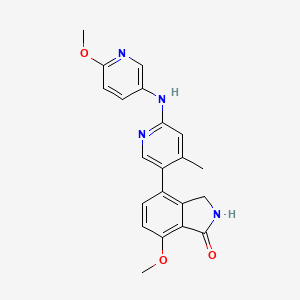

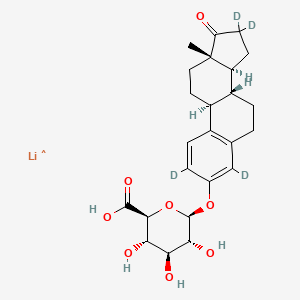
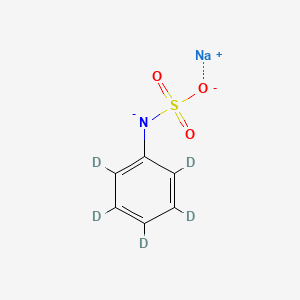
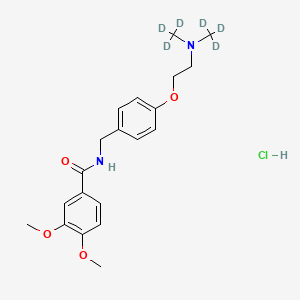
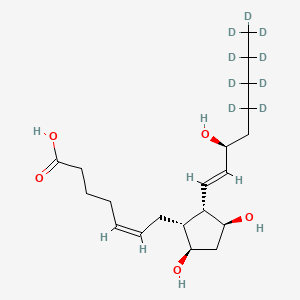
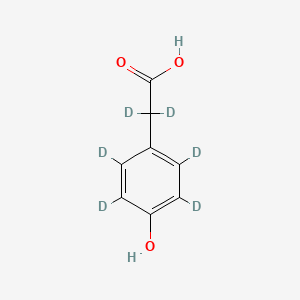
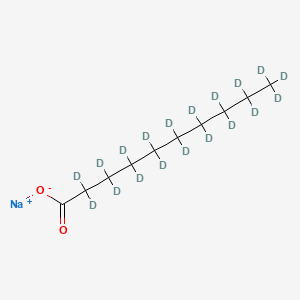
![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)
